ZERENEX ZXG004861

Description

ZERENEX ZXG004861, developed by Keryx Biopharmaceuticals Inc., is an iron-based phosphate binder designed to treat hyperphosphatemia (elevated blood phosphate levels) in patients with end-stage renal disease (ESRD) undergoing dialysis.

Properties

CAS No. |

1105195-07-0 |

|---|---|

Molecular Formula |

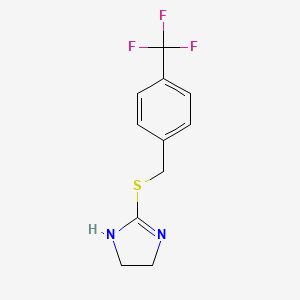

C11H11F3N2S |

Molecular Weight |

260.28 |

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C11H11F3N2S/c12-11(13,14)9-3-1-8(2-4-9)7-17-10-15-5-6-16-10/h1-4H,5-7H2,(H,15,16) |

InChI Key |

FZLBSTPCJDVETC-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)SCC2=CC=C(C=C2)C(F)(F)F |

Canonical SMILES |

C1CN=C(N1)SCC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZXG004861 typically involves a multi-step process. One common method starts with the preparation of 4-(trifluoromethyl)benzyl chloride, which is then reacted with thiourea to form the corresponding thiouronium salt. This intermediate is subsequently cyclized under basic conditions to yield the desired dihydroimidazole derivative. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ZERENEX ZXG004861 can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield tetrahydroimidazole derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydroimidazole derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

ZERENEX ZXG004861 has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ZERENEX ZXG004861 involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Features :

- Mechanism : Binds dietary phosphate in the gastrointestinal tract, forming insoluble complexes excreted in feces.

- Secondary Benefits: Increases serum ferritin and transferrin saturation (indicators of iron storage and availability) while reducing the need for intravenous iron supplements .

- Regulatory Status : Successfully completed Phase III trials in 2013, with plans for U.S. and European regulatory submissions .

Comparison with Similar Compounds

ZERENEX ZXG004861 belongs to the phosphate binder class, which includes calcium-based (e.g., calcium acetate), polymer-based (e.g., sevelamer), and metal-based (e.g., lanthanum carbonate) agents. Below is a comparative analysis based on efficacy, safety, and unique advantages:

2.1 Efficacy

| Parameter | This compound | Calcium Acetate | Sevelamer | Lanthanum Carbonate |

|---|---|---|---|---|

| Phosphate Reduction | Significant reduction | Moderate reduction | Moderate to high reduction | High reduction |

| Iron Metabolism | Improves ferritin/TSAT | No effect | No effect | No effect |

| Dose Frequency | 3x daily with meals | 3x daily with meals | 3x daily with meals | 3x daily with meals |

Sources: Clinical trial outcomes for ZERENEX ; general pharmacodynamic profiles of comparator drugs.

2.3 Unique Advantages

- Iron Supplementation: ZERENEX reduces reliance on intravenous iron and erythropoiesis-stimulating agents (ESAs), offering cost and clinical benefits .

- Metabolic Impact : Unlike calcium-based binders, ZERENEX avoids exacerbating cardiovascular calcification, a critical advantage for ESRD patients .

Research Findings and Clinical Data

Phase III Trial Highlights :

- Population : 441 ESRD patients on dialysis.

- Results :

For example, sevelamer and lanthanum carbonate lack iron-related benefits, while calcium acetate poses calcification risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.